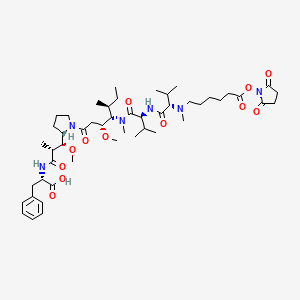
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis((Z)-octadec-9-en-1-yloxy)propan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride: , commonly referred to as DORIE, is a cationic lipid used primarily in the field of gene delivery. This compound is known for its low cytotoxicity and high transfection efficiency, making it a valuable tool in molecular biology and medical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride involves the reaction of oleic acid with dimethylaminoethanol, followed by quaternization with methyl chloride. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Toluene or chloroform
Catalyst: Acidic or basic catalysts, depending on the specific reaction step
Industrial Production Methods: Industrial production of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Continuous flow reactors: for better control of reaction conditions
Purification steps: such as recrystallization or chromatography to ensure high purity
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The oleic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds in the oleic acid moiety can be reduced to form saturated derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Nucleophiles such as thiols or amines under basic conditions
Major Products:
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Saturated fatty acid derivatives
Substitution: Thiol or amine-substituted derivatives
Aplicaciones Científicas De Investigación
1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride has a wide range of applications in scientific research:
Gene Delivery: Used as a transfection reagent to deliver plasmid DNA into cells with high efficiency and low toxicity.
Drug Delivery: Employed in the formulation of liposomes for targeted drug delivery.
Biological Research: Utilized in studies involving gene expression, gene silencing, and gene editing.
Medical Research: Investigated for its potential in gene therapy and vaccine development.
Mecanismo De Acción
The mechanism by which 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride exerts its effects involves:
Molecular Targets: The compound interacts with the cell membrane, facilitating the entry of genetic material into the cell.
Pathways Involved: It forms complexes with DNA or RNA, which are then endocytosed by the cell. The lipid-DNA complex disrupts the endosomal membrane, releasing the genetic material into the cytoplasm where it can be expressed.
Comparación Con Compuestos Similares
1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride is compared with other cationic lipids such as:
1,2-Dioleoyl-3-dimethylammonium chloride (DODAC): Similar in structure but lacks the hydroxyethyl group, resulting in different transfection efficiencies and cytotoxicity profiles.
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another cationic lipid used for gene delivery, but with a different head group, affecting its interaction with cell membranes and overall efficiency.
The uniqueness of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride lies in its balance of low cytotoxicity and high transfection efficiency, making it a preferred choice for many gene delivery applications .
Propiedades
Fórmula molecular |
C43H86BrNO3 |
|---|---|
Peso molecular |
745.1 g/mol |
Nombre IUPAC |
2,3-bis[(Z)-octadec-9-enoxy]propyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C43H86NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-46-42-43(41-44(3,4)37-38-45)47-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,43,45H,5-18,23-42H2,1-4H3;1H/q+1;/p-1/b21-19-,22-20-; |
Clave InChI |
OOGKYHLYXDOJPR-JDVCJPALSA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCC/C=C\CCCCCCCC.[Br-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCC=CCCCCCCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
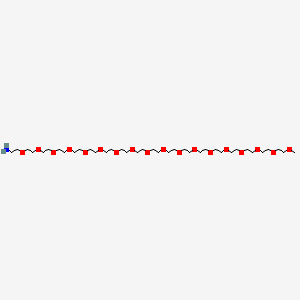

![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)



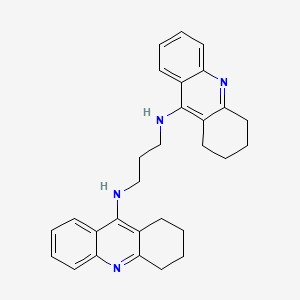
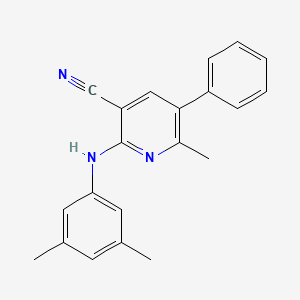
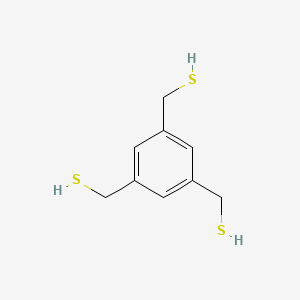
![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)
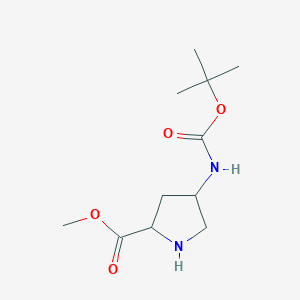
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
